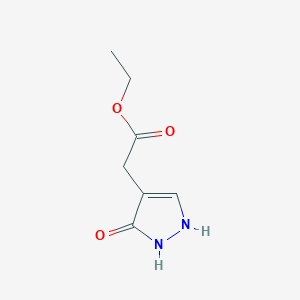

3-(6-Méthyl-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-yl)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

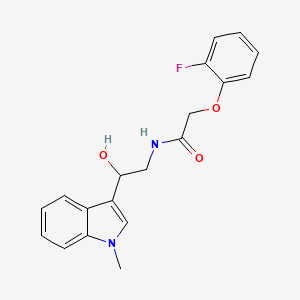

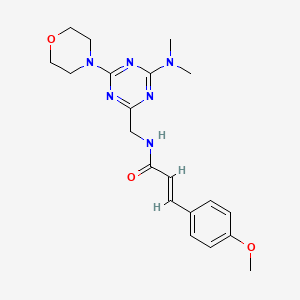

The compound “3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide” is a heterocyclic compound. It contains both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety, which are present in biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. Firstly, the ester was obtained by regioselective alkylation of 4-methyluracil with ethyl bromoacetate. Treatment of the ester with an excess of 100% hydrazine hydrate afforded hydrazide. Oxadiazole was obtained by the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide .Chemical Reactions Analysis

The compound can take part in reactions with electrophilic and nucleophilic reagents. All alkylation reactions of the compound with electrophilic reagents were carried out under similar conditions using ethanol as a solvent and triethylamine as a base .Mécanisme D'action

Mode of Action

The mode of action of this compound involves its interaction with various nucleophiles, amines, and hydrazines . The compound undergoes alkylation with methyl bromoacetate . .

Biochemical Pathways

It is known that the compound interacts with various nucleophiles, amines, and hydrazines , which suggests that it may influence several biochemical pathways

Avantages Et Limitations Des Expériences En Laboratoire

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for further studies. However, the limitations of this compound include its low solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has not been extensively studied for its toxicity and pharmacokinetic properties.

Orientations Futures

There are several future directions for research on 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide. One of the significant future directions is to study its potential as an anti-cancer agent in vivo. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Moreover, studies are needed to investigate its pharmacokinetic properties and toxicity. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound.

Conclusion:

In conclusion, 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and to develop more efficient methods for its synthesis.

Méthodes De Synthèse

The synthesis of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with propanehydrazide. The reaction is carried out in the presence of a suitable solvent and a catalyst under specific conditions. The resulting product is purified through various techniques such as recrystallization, chromatography, and distillation.

Applications De Recherche Scientifique

- Des chercheurs ont exploré les propriétés antimicrobiennes de ce composé. Il a été testé contre divers micro-organismes, et sa concentration inhibitrice moitié maximale (CI50) a été déterminée . Des études supplémentaires sont nécessaires pour comprendre son mécanisme d'action et ses applications potentielles dans le traitement des infections.

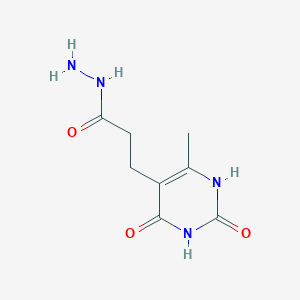

- La synthèse du dérivé 4-thioxo correspondant implique la réaction de l'ester méthylique de l'acide (6-méthyl-2,4-dioxo-1,2,3,4-tétrahydro-3-pyrimidinyl)acétique avec le réactif de Lawesson . Cette voie de synthèse est précieuse pour créer des dérivés aux propriétés modifiées.

- Le traitement des dérivés S-alkylés avec du méthylate de sodium conduit à la formation de triazolothiadiazines via une réaction de cyclocondensation . Ces composés hétérocycliques ont des applications potentielles en science des matériaux et en découverte de médicaments.

- Des chercheurs ont exploré des composés apparentés en chimie médicinale. Par exemple, les dérivés de l'acide (6-méthyl-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-yl)acétique ont été étudiés pour leurs propriétés pharmacologiques . L'investigation de leurs effets sur des cibles biologiques spécifiques pourrait conduire au développement de médicaments.

Activité antimicrobienne

Synthèse chimique

Formation de triazolothiadiazine

Chimie médicinale

Propriétés

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-4-5(2-3-6(13)12-9)7(14)11-8(15)10-4/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFLFSWSYWLYCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/no-structure.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)

![4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2398768.png)

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)

![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)